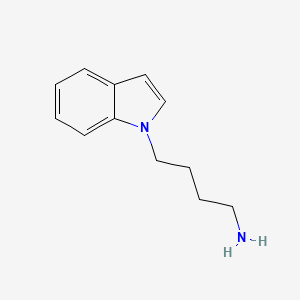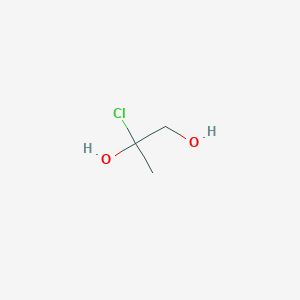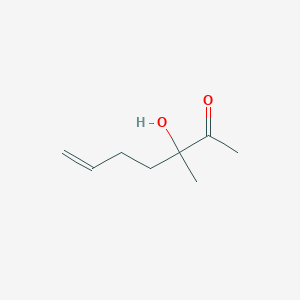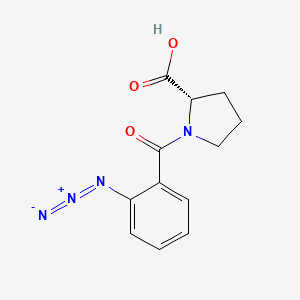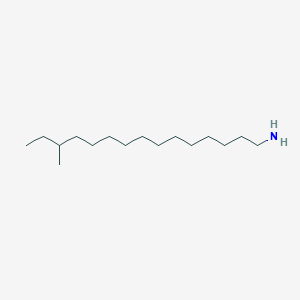
13-Methylpentadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylpentadecan-1-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and an amine group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides. One common method is the reaction of 13-methylpentadecyl bromide with ammonia under controlled conditions to yield the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a high yield and purity of the compound. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
13-Methylpentadecan-1-amine has a wide range of applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 13-Methylpentadecan-1-amine exerts its effects involves its interaction with cellular membranes and proteins. The amine group can form hydrogen bonds with various biomolecules, altering their structure and function. Additionally, the long hydrophobic carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence cellular processes such as signal transduction and ion transport.
Comparison with Similar Compounds
Pentadecan-1-amine: Lacks the methyl group at the 13th position, making it less hydrophobic.
13-Methylhexadecan-1-amine: Has an additional carbon in the chain, altering its physical properties and reactivity.
N-benzyl-N-methylpentadecan-1-amine: Contains a benzyl group, significantly changing its chemical behavior and applications.
Uniqueness: 13-Methylpentadecan-1-amine is unique due to its specific structure, which combines a long hydrophobic chain with a polar amine group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Properties
CAS No. |
132915-82-3 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
13-methylpentadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |
InChI Key |
LDGMDTRJMPKGQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


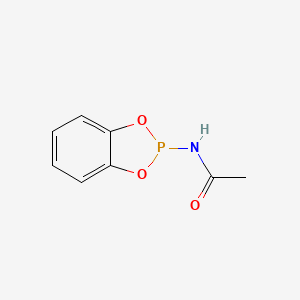
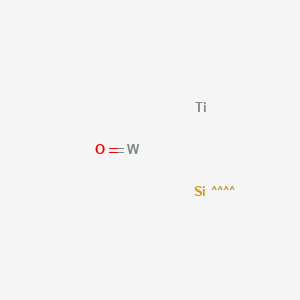
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

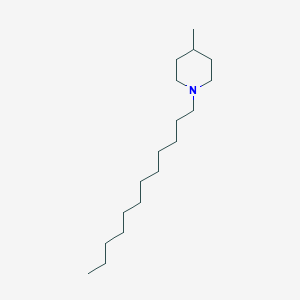
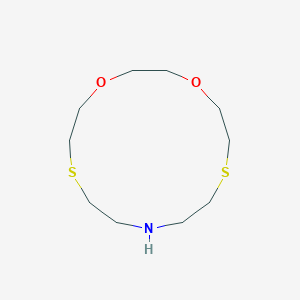
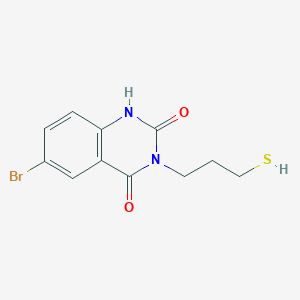
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
